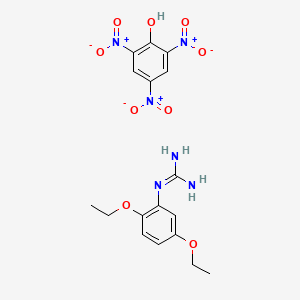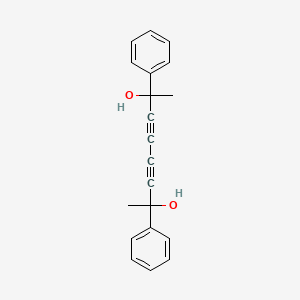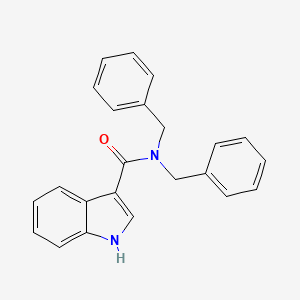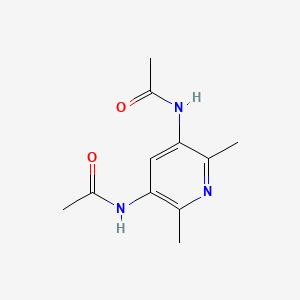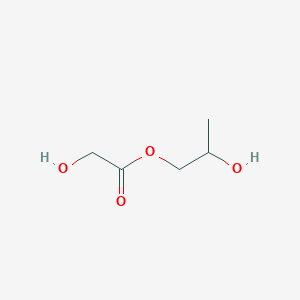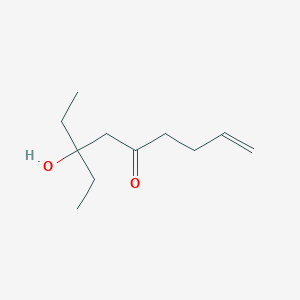
7-Ethyl-7-hydroxynon-1-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-7-hydroxynon-1-en-5-one is an organic compound with the molecular formula C11H20O2. It is a ketone with a hydroxyl group and an ethyl substituent on a nonene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-7-hydroxynon-1-en-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 7-ethyl-7-hydroxyheptanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. Industrial methods often focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-7-hydroxynon-1-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-ethyl-7-oxonon-1-en-5-one or 7-ethyl-7-carboxynon-1-en-5-one.
Reduction: Formation of 7-ethyl-7-hydroxynon-1-en-5-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Ethyl-7-hydroxynon-1-en-5-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-Ethyl-7-hydroxynon-1-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-7-hydroxyheptanal
- 7-Ethyl-7-oxonon-1-en-5-one
- 7-Ethyl-7-carboxynon-1-en-5-one
Uniqueness
7-Ethyl-7-hydroxynon-1-en-5-one is unique due to its specific structural features, including the presence of both a hydroxyl group and a carbonyl group on a nonene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61841-09-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
7-ethyl-7-hydroxynon-1-en-5-one |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(12)9-11(13,5-2)6-3/h4,13H,1,5-9H2,2-3H3 |
InChI Key |
HYOPGHYEHMAOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
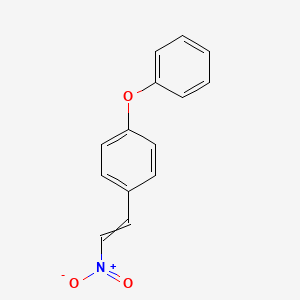
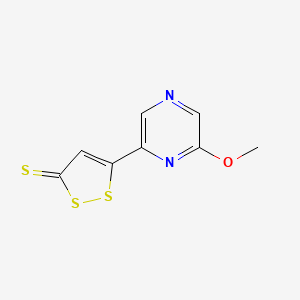
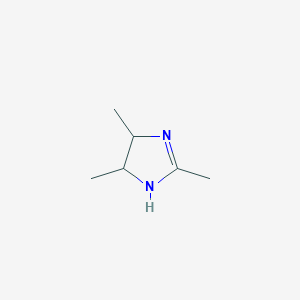
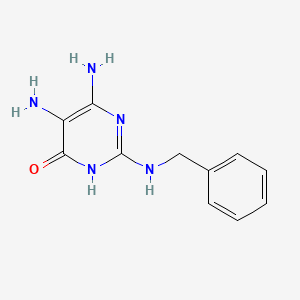
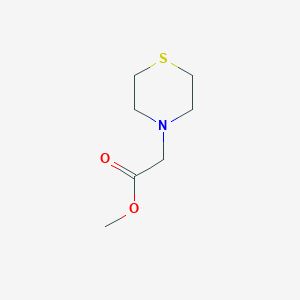
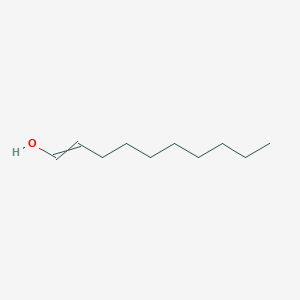
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
